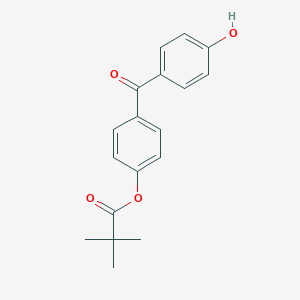

4-羟基-4'-(三甲基乙酰氧基)二苯甲酮

描述

Synthesis Analysis

The synthesis of 4-Hydroxy-4'-(trimethylacetoxy)benzophenone involves several steps, including acetylation, demethylation, and sulfonation processes. The experimental conditions such as material ratios, reaction temperature, and reaction time play crucial roles in optimizing the synthesis process. For instance, proper conditions for acetylation reaction have been identified, highlighting the importance of controlling temperature and reaction time to achieve high yields and purity of the compound (Jin Ning-ren, 2011).

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-4'-(trimethylacetoxy)benzophenone has been studied through vibrational assignment (FT-IR and Raman) in conjunction with computational results. Conformational analysis has shown barrier heights associated with dihedral and hydroxyl rotations, indicating the structural complexity of the molecule. The enthalpy formation at different temperatures provides insights into the stability of the compound (R. Viana et al., 2013).

Chemical Reactions and Properties

4-Hydroxy-4'-(trimethylacetoxy)benzophenone undergoes various chemical reactions that highlight its reactivity and potential for forming complex molecules. For instance, the photochemical reaction with benzophenone has been studied, showing the formation of specific compounds through cycloaddition processes (T. Tokumitsu, Takayuki Hayashi, 1980). These studies contribute to understanding the chemical behavior of 4-Hydroxy-4'-(trimethylacetoxy)benzophenone under various conditions.

Physical Properties Analysis

The physical properties of 4-Hydroxy-4'-(trimethylacetoxy)benzophenone, such as solvatochromic shifts in different solvents, have been extensively studied. Theoretical and experimental methods have been used to investigate its UV spectroscopic behavior, revealing the impact of solvent polarity and hydrogen bonding on its spectral properties. This analysis helps in understanding the interactions of 4-Hydroxy-4'-(trimethylacetoxy)benzophenone with different environments (S. Blanco, E. Gasull, F. H. Ferretti, 2003).

Chemical Properties Analysis

The chemical properties of 4-Hydroxy-4'-(trimethylacetoxy)benzophenone, including its reactivity towards various chemical agents and conditions, have been characterized through comprehensive studies. The formation of estrogenic products from benzophenone after exposure to sunlight highlights the potential photochemical transformations and environmental implications of this compound (Tomohiro Hayashi et al., 2006). Understanding these chemical properties is essential for assessing the compound's behavior in different contexts and its potential applications.

科学研究应用

药用应用:

- 4-羟基二苯甲酮等二苯甲酮类似物表现出显着的细菌生长抑制作用,使其成为有希望的药物剂 (Ranganatha 等人,2014).

环境和健康影响:

- 二苯甲酮暴露于光后可以转化为雌激素光产物,其中 4-羟基二苯甲酮在促进雌激素受体介导的转录和子宫营养活性方面特别有效 (Hayashi 等人,2006).

- 某些二苯甲酮衍生物可以穿过胎盘屏障进入羊水和胎儿血液,对胎儿发育构成潜在风险 (Krause 等人,2018).

材料科学和环境应用:

- 棉织物中的二苯甲酮衍生物表现出很强的抗菌活性,并且在紫外线照射下具有降解农药的潜力,可用于开发功能性纺织品 (Hong 和 Sun,2008).

- 叔胺官能化的吸附树脂有效地从水中去除二苯甲酮-4,为污染物去除提供了一种环保的解决方案 (Zhou 等人,2018).

癌症治疗:

- 一些二苯甲酮表现出抗有丝分裂和破坏血管的特性,表明在癌症治疗中具有潜在应用 (Chang 等人,2014).

属性

IUPAC Name |

[4-(4-hydroxybenzoyl)phenyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-18(2,3)17(21)22-15-10-6-13(7-11-15)16(20)12-4-8-14(19)9-5-12/h4-11,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBBNJZVDXSJKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400024 | |

| Record name | 4-HYDROXY-4'-(TRIMETHYLACETOXY)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-4'-(trimethylacetoxy)benzophenone | |

CAS RN |

114031-67-3 | |

| Record name | 4-HYDROXY-4'-(TRIMETHYLACETOXY)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone](/img/structure/B16035.png)

![Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B16052.png)